molecular formula C16H22FNO5S B2670278 methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate CAS No. 946320-17-8

methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate

Cat. No.: B2670278
CAS No.: 946320-17-8
M. Wt: 359.41
InChI Key: AXZRIKUWHINODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate is a piperidine-derived compound featuring a 4-fluorophenoxypropanesulfonyl substituent at the 1-position and a methyl ester group at the 4-carboxylate position. Its unique sulfonyl and fluorinated aromatic moieties likely influence solubility, metabolic stability, and binding affinity compared to simpler piperidine derivatives.

Properties

IUPAC Name

methyl 1-[3-(4-fluorophenoxy)propylsulfonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO5S/c1-22-16(19)13-7-9-18(10-8-13)24(20,21)12-2-11-23-15-5-3-14(17)4-6-15/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZRIKUWHINODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy group.

    Attachment of the propanesulfonyl group: The fluorophenoxy intermediate is then reacted with a propanesulfonyl chloride in the presence of a base to form the 3-(4-fluorophenoxy)propanesulfonyl intermediate.

    Formation of the piperidine ring: The 3-(4-fluorophenoxy)propanesulfonyl intermediate is then reacted with piperidine and a suitable esterifying agent to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Receptor Modulation

Methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate has been investigated for its potential as a modulator of various receptors, including:

  • NK1 Receptor Antagonism : Research indicates that derivatives of this compound can act as potent antagonists at the neurokinin-1 (NK1) receptor, which is implicated in pain and anxiety disorders. For instance, studies have shown that modifications to the piperidine structure enhance receptor affinity and selectivity, leading to promising candidates for further development .

Janus Kinase Inhibition

The compound has been explored for its inhibitory effects on Janus kinases (JAKs), particularly JAK1 and JAK3. These kinases are crucial in cytokine signaling pathways, making them targets for treating inflammatory diseases. Inhibitors derived from this compound have demonstrated:

  • Selectivity : Compounds exhibit selective inhibition of JAK1, with IC50 values indicating potent activity against this target while sparing other kinases .
  • Therapeutic Potential : The efficacy of these inhibitors has been evaluated in preclinical models of rheumatoid arthritis and psoriasis, showcasing their potential in managing autoimmune conditions .

Case Study 1: NK1 Receptor Antagonists

In a study aimed at developing novel NK1 receptor antagonists, this compound derivatives were synthesized and tested for their binding affinity and functional activity. The results demonstrated that specific substitutions on the piperidine ring significantly improved antagonist potency, paving the way for new therapeutic agents in pain management .

Case Study 2: JAK Inhibitors in Inflammatory Diseases

A series of compounds based on this compound were evaluated for their effects on JAK signaling pathways in vitro. The findings revealed that these compounds effectively reduced cytokine-induced cell proliferation and inflammation markers in cultured cells, suggesting their applicability in treating conditions like atopic dermatitis and psoriasis .

Mechanism of Action

The mechanism of action of methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group and the piperidine ring play key roles in binding to these targets, while the propanesulfonyl group can influence the compound’s overall reactivity and stability. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Carboxylate Esters with Fluorinated Substituents

Key Compounds:
  • Methyl 1-(4-Fluorophenethyl)piperidine-4-carboxylate (AB17939, CAS 175278-29-2) Substituents: 4-Fluorophenethyl group at the 1-position, methyl ester at the 4-position. Comparison: The absence of a sulfonyl group and the phenethyl chain (vs. phenoxypropanesulfonyl) likely reduces polarity and aqueous solubility. Fluorine enhances metabolic stability, a feature shared with the target compound .
  • Ethyl 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate

    • Substituents: Nitro and trifluoromethyl groups on the aromatic ring.
    • Comparison: Electron-withdrawing groups (nitro, CF₃) may reduce basicity of the piperidine nitrogen, similar to the sulfonyl group in the target compound. However, trifluoromethyl groups increase lipophilicity compared to the sulfonyl-ether linkage .
Physical Properties:
Compound LogP Solubility Profile
Carboxyterfenadine () 3.9 Insoluble in water; soluble in acetone, chloroform
Target Compound (Inferred) ~2–4* Moderate aqueous solubility due to sulfonyl group
AB17939 (Inferred) ~3–5* Low water solubility; soluble in organic solvents

*Estimated based on substituent contributions.

Piperidine Derivatives with Sulfonyl or Sulfonamide Groups

Key Compounds:
  • 11C-CFN ([11C]-Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate) Substituents: Phenethyl and phenylpropanamido groups. 11C-CFN achieves a radiochemical yield of 67.3% during synthesis, suggesting efficient labeling strategies that could apply to the target compound .
  • N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide

    • Substituents: Benzyl and methoxycarbonyl groups.
    • Comparison: The benzyl group increases lipophilicity, while the target’s sulfonyl group introduces polarity. This difference may impact blood-brain barrier permeability in CNS-targeted applications .

Manufacturing and Purity Considerations

Piperidine carboxylate esters like methyl piperidine-3-carboxylate hydrochloride and ethyl piperidine-4-carboxylate hydrochloride () are commercially available with ≥98% purity.

Research Findings and Trends

Substituent Effects on Solubility :

  • Sulfonyl groups (target compound) enhance aqueous solubility compared to lipophilic substituents like phenethyl (AB17939) or benzyl ().
  • Fluorine atoms improve metabolic stability and bioavailability in both the target compound and AB17939 .

Electronic and Steric Effects :

  • Electron-withdrawing groups (e.g., sulfonyl, nitro, CF₃) reduce the basicity of the piperidine nitrogen, altering reactivity and binding interactions .

Synthetic Challenges: Introducing bulky substituents (e.g., phenoxypropanesulfonyl) may require optimized coupling reagents or protective strategies, as seen in 11C-CFN synthesis .

Biological Activity

Methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a fluorophenoxy moiety. Its chemical structure can be summarized as follows:

  • Molecular Formula : C15H20FNO4S
  • Molecular Weight : 321.39 g/mol
  • Key Functional Groups : Piperidine, sulfonyl, fluorophenoxy

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest the following:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation : It may interact with various receptors, influencing physiological responses such as inflammation and pain.

Antiviral Properties

Recent studies have indicated that compounds structurally related to this compound exhibit antiviral activities. For instance, a class of piperidines was shown to inhibit the main protease (Mpro_{pro}) of coronaviruses, including SARS-CoV-2, suggesting potential for further development in antiviral therapeutics .

Anti-inflammatory Effects

The compound's sulfonyl group may contribute to anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Study on Antiviral Activity

A study evaluated several piperidine analogues against human coronavirus 229E. Among them, this compound showed promising results in inhibiting viral replication at micromolar concentrations. The study highlighted its potential as a lead compound for further optimization .

Pharmacokinetic Profile

Research into the pharmacokinetics of related compounds indicates that modifications at the piperidine ring can significantly affect absorption and bioavailability. Compounds similar to this compound have shown favorable pharmacokinetic properties, making them suitable candidates for drug development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of coronavirus protease
Anti-inflammatoryModulation of inflammatory pathways
Enzymatic inhibitionPotential inhibition of metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic substitution to introduce the 4-fluorophenoxy group to propane sulfonyl chloride, followed by coupling with methyl piperidine-4-carboxylate. Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst) using Design of Experiments (DoE) to maximize yield and purity. For example, highlights the use of potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at 60–80°C for sulfonylation reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended .
  • Validation : Monitor reaction progress using TLC or LC-MS and confirm purity via HPLC (e.g., ’s mobile phase: methanol/sodium acetate buffer, pH 4.6, 65:35) .

Q. How can researchers validate the structural integrity of this compound using advanced spectroscopic techniques?

  • Methodology : Combine NMR (¹H/¹³C, COSY, HSQC) to assign stereochemistry and confirm sulfonyl and piperidine linkages. For example, the sulfonyl group’s characteristic ¹H NMR shifts (~δ 3.5–4.0 ppm for –SO₂– adjacent protons) and ¹³C NMR signals (~δ 45–55 ppm for sulfonyl-attached carbons) should align with literature (e.g., ’s structurally analogous sulfonylated piperidine derivatives) .
  • Contingency : If spectral data conflicts with expected results (e.g., unexpected splitting in piperidine protons), re-examine reaction intermediates for regioisomers or byproducts using high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in biological systems?

  • Methodology : Synthesize analogs with modifications to the 4-fluorophenoxy group (e.g., replacing fluorine with other halogens) or the piperidine carboxylate moiety. Test these analogs in in vitro assays (e.g., enzyme inhibition, receptor binding) to correlate structural features with activity. ’s approach with sulfonylated piperidines as enzyme modulators provides a template for assay design .
  • Data Analysis : Use multivariate regression models to quantify contributions of substituents (e.g., logP, steric bulk) to biological activity. For example, ’s bioactivity descriptors (e.g., CYP inhibition, BBB permeability) can guide target selection .

Q. How can researchers resolve contradictions in reported metabolic stability data for sulfonylated piperidine derivatives?

  • Methodology : Conduct comparative in vitro metabolism studies using liver microsomes from multiple species (human, rat). Quantify metabolite formation via LC-MS/MS and identify degradation pathways (e.g., sulfonyl group hydrolysis, piperidine ring oxidation). ’s toxicity data (e.g., H302/H315 hazards) suggests prioritizing metabolic stability to mitigate toxicity risks .
  • Troubleshooting : If interspecies variability is observed (e.g., rapid clearance in rodents but not humans), validate findings using primary hepatocytes or in silico models (e.g., PBPK simulations) .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to target proteins?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using the compound’s 3D structure (generate from InChI in ) against crystallographic protein targets (e.g., kinases, GPCRs). Validate predictions with molecular dynamics simulations (AMBER, GROMACS) to assess binding stability .
  • Limitations : Address discrepancies between computational and experimental IC₅₀ values by refining force field parameters or incorporating solvation effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for analogous sulfonylated piperidines?

  • Root Cause : Variability may arise from differences in sulfonylation efficiency (e.g., competing side reactions with piperidine nitrogen). notes that yields drop below 50% if reaction temperatures exceed 80°C due to decomposition .
  • Resolution : Replicate published protocols with strict control of anhydrous conditions and inert atmospheres. Use inline FTIR to monitor intermediate stability .

Methodological Resources

  • Synthesis : Refer to and for stepwise protocols and purification techniques.
  • Analytical Validation : Adopt HPLC conditions from and NMR assignments from .
  • Biological Testing : Align with ’s framework for enzyme/receptor assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.